molecular formula C14H9ClF3N3O2 B3041253 N'-[(6-chloropyridin-3-yl)carbonyl]-4-(trifluoromethyl)benzohydrazide CAS No. 263563-39-9

N'-[(6-chloropyridin-3-yl)carbonyl]-4-(trifluoromethyl)benzohydrazide

Cat. No.: B3041253
CAS No.: 263563-39-9
M. Wt: 343.69 g/mol
InChI Key: FBESMPKTMGDUKE-UHFFFAOYSA-N
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Description

N’-[(6-chloropyridin-3-yl)carbonyl]-4-(trifluoromethyl)benzohydrazide is a chemical compound with the molecular formula C13H8ClF3N2O It is known for its unique structural features, which include a chloropyridinyl group and a trifluoromethyl group attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(6-chloropyridin-3-yl)carbonyl]-4-(trifluoromethyl)benzohydrazide typically involves the reaction of 6-chloropyridine-3-carboxylic acid with 4-(trifluoromethyl)benzohydrazide. The reaction is carried out under controlled conditions, often involving the use of coupling agents and catalysts to facilitate the formation of the desired product. The reaction conditions may include elevated temperatures and specific solvents to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. industrial processes often incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and scalability. Quality control measures are also implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(6-chloropyridin-3-yl)carbonyl]-4-(trifluoromethyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N’-[(6-chloropyridin-3-yl)carbonyl]-4-(trifluoromethyl)benzohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[(6-chloropyridin-3-yl)carbonyl]-4-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(6-chloropyridin-3-yl)carbonyl]-4-methylbenzohydrazide
  • N’-[(6-chloropyridin-3-yl)carbonyl]-4-ethylbenzohydrazide
  • N’-[(6-chloropyridin-3-yl)carbonyl]-4-isopropylbenzohydrazide

Uniqueness

N’-[(6-chloropyridin-3-yl)carbonyl]-4-(trifluoromethyl)benzohydrazide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-chloro-N'-[4-(trifluoromethyl)benzoyl]pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3N3O2/c15-11-6-3-9(7-19-11)13(23)21-20-12(22)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBESMPKTMGDUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C2=CN=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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